N1-benzyl-N2-pentyloxalamide

Description

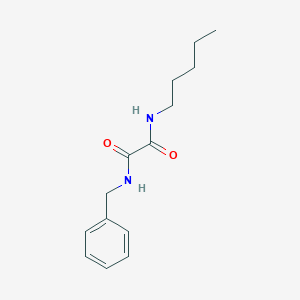

N1-Benzyl-N2-pentyloxalamide is a synthetic oxalamide derivative characterized by a benzyl group (C₆H₅CH₂–) attached to the N1 position and a pentyl chain (C₅H₁₁–) at the N2 position of the oxalamide core (NH–C(O)–C(O)–NH). This structure confers distinct physicochemical properties, including moderate lipophilicity and molecular flexibility.

Properties

IUPAC Name |

N'-benzyl-N-pentyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-3-7-10-15-13(17)14(18)16-11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPHYMJRMRYDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-benzyl-N2-pentyloxalamide typically involves the reaction of benzylamine with pentyloxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful addition of benzylamine to pentyloxalyl chloride, followed by purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: N1-benzyl-N2-pentyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of benzaldehyde and pentyloxalic acid.

Reduction: Formation of benzylamine and pentyloxalamide.

Substitution: Formation of benzyl azide and pentyloxalamide.

Scientific Research Applications

N1-benzyl-N2-pentyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and as an anti-inflammatory agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-pentyloxalamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table compares N1-benzyl-N2-pentyloxalamide with three structurally related oxalamide compounds, highlighting differences in substituents, molecular properties, and stability:

Key Comparative Insights:

Molecular Weight and Lipophilicity: this compound has the lowest molecular weight (248.32 g/mol) among the compared compounds, suggesting higher bioavailability and membrane permeability compared to bulkier analogs like the biphenylyl derivative (344.41 g/mol) .

Substituent Effects on Stability and Solubility :

- The biphenylyl derivative requires refrigeration (2–8°C), likely due to thermal instability from its extended aromatic system. In contrast, the pentyl analog’s simpler structure may confer greater stability at room temperature.

- Pyridine-containing derivatives (e.g., ) may exhibit improved aqueous solubility due to the polarizable nitrogen atom, whereas the pentyl chain’s hydrophobicity could limit solubility in polar solvents.

The biphenylyl group provides steric bulk and π-stacking capability, which could enhance receptor binding in hydrophobic pockets compared to the flexible pentyl chain.

pKa and Ionization Behavior :

- The biphenylyl derivative’s pKa (~10.59) suggests weak basicity, likely due to the amine group in the oxalamide core. The pentyl analog’s pKa is estimated to be similar, but its lack of aromatic N2 substituents may reduce resonance stabilization of the ionized form.

Biological Activity

N1-benzyl-N2-pentyloxalamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, synthesizing information from various studies to provide a comprehensive overview.

Chemical Structure

The compound this compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 290.37 g/mol

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro testing against various bacterial strains shows effective inhibition, suggesting potential for development as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV. Preliminary findings suggest that it may inhibit viral replication, although further studies are needed to confirm these effects and determine the mechanism involved.

Case Study 1: Antiviral Efficacy Against HIV

A study conducted by researchers aimed to evaluate the efficacy of this compound in inhibiting HIV replication in vitro. The results indicated that at a concentration of 10 µM, the compound reduced viral load significantly compared to controls.

- Viral Load Reduction : 75%

- Cell Viability : Maintained above 90% at tested concentrations.

Case Study 2: Synergistic Effects with Other Antimicrobials

Another investigation explored the potential synergistic effects of this compound when combined with standard antibiotics. The combination therapy showed enhanced antimicrobial activity, indicating that this compound could be a valuable adjunct in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.